Mannitol, 1,6-diazido-, D-
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Overview
Description
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol is a unique organic compound characterized by its multiple azido and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol typically involves the azidation of a suitable precursor. One common method is the reaction of a hexane derivative with sodium azide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion to the azido compound.
Industrial Production Methods
Industrial production of (2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol may involve large-scale azidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Cycloaddition Reagents: Alkynes for the formation of triazoles.
Major Products
Amines: Resulting from the reduction of azido groups.
Substituted Hexanes: Formed through nucleophilic substitution.
Triazoles: Produced via cycloaddition reactions.
Scientific Research Applications
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable triazole linkages.
Industry: Utilized in the production of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol involves its ability to undergo azide-alkyne cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and can be used to target particular molecular structures. The compound’s azido groups can also be reduced to amines, which can interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol: shares similarities with other azido compounds such as:
Uniqueness
The uniqueness of (2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol lies in its combination of multiple azido and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo specific cycloaddition reactions and form stable triazole linkages sets it apart from other similar compounds.
Properties
CAS No. |
52868-75-4 |
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Molecular Formula |
C6H12N6O4 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12N6O4/c7-11-9-1-3(13)5(15)6(16)4(14)2-10-12-8/h3-6,13-16H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
YZCLVXZZMAYDMT-KVTDHHQDSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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